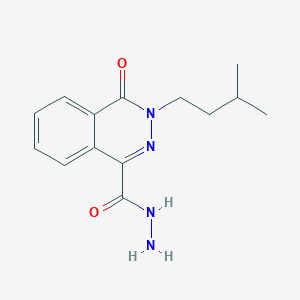

3-(3-Methylbutyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

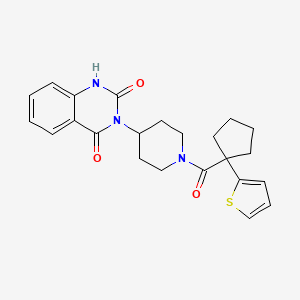

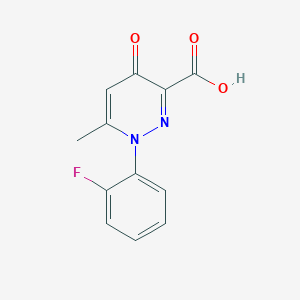

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, which is the step-by-step sequence of reactions by which the overall chemical change occurs .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give important information about how the compound behaves under different conditions .Applications De Recherche Scientifique

Synthesis and Biological Activity

Synthesis and Antimicrobial Activity : Carbohydrazide derivatives have been synthesized and evaluated for their antimicrobial activities, showing potential against various bacterial and fungal species. For instance, novel benzimidazole derivatives exhibited significant antimicrobial properties, highlighting the versatility of carbohydrazide compounds in developing new antimicrobials (El-masry, Fahmy, & Abdelwahed, 2000).

Chemical Synthesis for Enzyme Inhibition : Research on the synthesis of new 1,3,4-thiadiazole and 1,2,3,4-oxathiadiazole derivatives from carbohydrate precursors revealed that many of these compounds exhibit inhibitory effects on the tyrosinase enzyme, which is crucial in melanin synthesis. This suggests potential applications in cosmetic and dermatological treatments (El-Sadek, Hassan, Abdelwahab, & Yacout, 2012).

Material Science and Molecular Design

- Liquid Crystals and Supramolecular Chemistry : The structural motif of disubstituted phthalhydrazide units has been utilized in the design of supramolecular liquid crystals. These materials exhibit thermotropic columnar discotic phases, which are of interest for advanced materials science and nanostructuring applications (Suárez, Lehn, Zimmerman, Skoulios, & Heinrich, 1998).

Synthetic Chemistry

- Synthetic Routes and Medicinal Significance : Research on the synthesis of medically significant compounds such as l-carnitine and GABOB from (S)-3-hydroxybutyrolactone by functional group priority switching demonstrates the intricate chemical manipulations possible with carbohydrazide functionalities. This approach involves transforming the lactone to an acyl hydrazide, underscoring the utility of carbohydrazide derivatives in synthetic organic chemistry (Wang & Hollingsworth, 1999).

Mécanisme D'action

Target of Action

Related compounds such as isoamyl acetate, which is an ester formed from isoamyl alcohol and acetic acid, have been found to occur naturally in many plants .

Mode of Action

Related compounds such as 3-methylbutanoic acid, also known as β-methylbutyric acid or more commonly isovaleric acid, react as typical carboxylic acids: they can form amide, ester, anhydride, and chloride derivatives .

Biochemical Pathways

Related compounds such as 3-methylbutanoic acid have been used to synthesize β-hydroxyisovaleric acid – otherwise known as β-hydroxy β-methylbutyric acid – via microbial oxidation by the fungus galactomyces reessii .

Pharmacokinetics

Related compounds such as isoamyl acetate are colorless liquids with low solubility in water, but very soluble in most organic solvents . This suggests that the compound may have similar absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Related compounds such as 3-methylbutanoic acid have an unpleasant odor and occur naturally in many foods, such as cheese, soy milk, and apple juice .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(3-methylbutyl)-4-oxophthalazine-1-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-9(2)7-8-18-14(20)11-6-4-3-5-10(11)12(17-18)13(19)16-15/h3-6,9H,7-8,15H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODPNSMQZPNGSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methylbutyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2782847.png)

![2-(1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetic acid](/img/structure/B2782848.png)

![N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2782864.png)

![N-[4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B2782865.png)

![2-(8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2782866.png)